molecular formula C15H16N6O2S B2911546 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1421527-97-0

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2911546
M. Wt: 344.39
InChI Key: LYMIXFGVXMDWJJ-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, which is synthesized from 3,5-dimethyl-1H-pyrazole-1-carboxylic acid and 2,4-dichloro-5-methylpyrimidine. The second intermediate is 2-(5-methylisoxazol-3-yl)acetic acid, which is synthesized from 5-methylisoxazole and chloroacetic acid. These two intermediates are then coupled using thioacetic acid to form the final product.

Starting Materials
3,5-dimethyl-1H-pyrazole-1-carboxylic acid, 2,4-dichloro-5-methylpyrimidine, 5-methylisoxazole, chloroacetic acid, thioacetic acid

Reaction
Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine:, - React 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2,4-dichloro-5-methylpyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-carboxylic acid., - Reduce the carboxylic acid group using a reducing agent such as lithium aluminum hydride (LiAlH4) to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine., Synthesis of 2-(5-methylisoxazol-3-yl)acetic acid:, - React 5-methylisoxazole with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form 2-(5-methylisoxazol-3-yl)acetic acid., Coupling of intermediates to form final product:, - React 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine with thioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide., - React 2-(5-methylisoxazol-3-yl)acetic acid with thioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(5-methylisoxazol-3-yl)thioacetamide., - React 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide with N-(5-methylisoxazol-3-yl)thioacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide.

properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-9-4-10(2)21(19-9)13-6-15(17-8-16-13)24-7-14(22)18-12-5-11(3)23-20-12/h4-6,8H,7H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMIXFGVXMDWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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